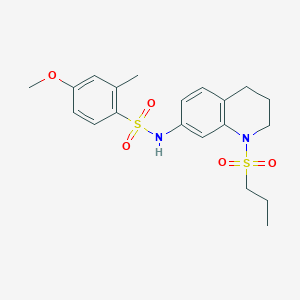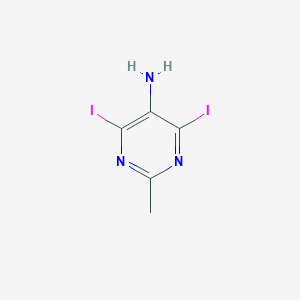
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a novel organic compound with a diverse range of potential applications in the fields of chemistry, biology, medicine, and industry. Characterized by its complex molecular structure, this compound exemplifies the intricate nature of modern synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps, typically initiated by the preparation of intermediate compounds such as 1-(propylsulfonyl)-1,2,3,4-tetrahydroquinoline. The key reactions include sulfonation, methylation, and methoxylation, which are conducted under carefully controlled conditions to ensure high purity and yield. Common reagents used in the synthesis include sulfonyl chlorides, methyl iodide, and methanol, while the reaction conditions may involve refluxing, acid or base catalysis, and various purification techniques such as recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The focus is on optimizing reaction conditions to maximize output while minimizing waste and energy consumption. Techniques such as automated control systems and high-throughput screening are employed to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: The compound undergoes a variety of chemical reactions, including:
Oxidation: Can lead to the formation of sulfoxides or sulfones under oxidizing conditions.
Reduction: Potentially reduces to amines or other reduced forms using hydrogenation or metal hydride reagents.
Substitution: The aromatic sulfonamide group allows for electrophilic and nucleophilic substitutions, providing a pathway to create numerous derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like thiols and amines.
Major Products Formed: Depending on the reaction conditions, major products can include:
Sulfone derivatives
Reduced amines
Various substituted quinolines
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its versatile functional groups make it an important intermediate in organic synthesis and materials science.
Biology: In biological research, it serves as a probe or inhibitor to study enzyme functions, particularly those involved in sulfonylation reactions. Its structural characteristics allow for selective interaction with specific biological targets.
Medicine: The compound holds potential as a pharmacophore in drug design, especially in the development of anti-inflammatory and anti-cancer agents. Its unique structure may provide novel mechanisms of action compared to existing treatments.
Industry: Industrially, it can be used in the manufacture of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism by which 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The sulfonamide group plays a crucial role in these interactions, often mimicking the natural substrate of the target enzyme. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction, and alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)propionamide
4-methoxy-2-methyl-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Uniqueness: What sets 4-methoxy-2-methyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide apart from similar compounds is its specific combination of functional groups, which grants it unique reactivity and interaction profiles. The presence of the methoxy and methyl groups, along with the propylsulfonyl and benzenesulfonamide moieties, creates a distinctive chemical landscape that can interact with a diverse range of biological and chemical targets.
This compound epitomizes the innovative spirit of modern chemistry, opening up new avenues for research and application across multiple scientific domains. What do you think? Fascinating stuff, right?
Propriétés
IUPAC Name |
4-methoxy-2-methyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-12-28(23,24)22-11-5-6-16-7-8-17(14-19(16)22)21-29(25,26)20-10-9-18(27-3)13-15(20)2/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXECOQRWPMTDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl][(pyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B2533549.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533552.png)

![7-(diethylamino)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2533554.png)
![rac-tert-butylN-{[(1R,2R)-2-(aminomethyl)cyclopropyl]methyl}carbamatehydrochloride](/img/structure/B2533555.png)

![N-[1-(4-methylbenzyl)-1,3-dihydro-2H-1,3-benzimidazol-2-yliden]benzenesulfonamide](/img/structure/B2533559.png)

![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenethylacetamide](/img/structure/B2533565.png)

![2-ethyl-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}butanamide](/img/structure/B2533567.png)
